molecular formula C7H7N5O2 B12825837 2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12825837
M. Wt: 193.16 g/mol
InChI Key: VPNONLHVKHXEIC-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of nitrogen atoms in the ring structure contributes to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Additionally, 2-aminopyridine and nitriles can be used as starting materials for the preparation of these compounds .

Industrial Production Methods

Industrial production methods for 2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and eco-friendly reagents makes these methods suitable for industrial applications, ensuring high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2

    Reduction: NaBH4

    Substitution: Nucleophiles such as amines and thiols

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for enzymes like JAK1 and JAK2 . These interactions disrupt the normal functioning of these targets, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to act as an inhibitor for multiple enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7N5O2/c1-4-5(12(13)14)2-3-6-9-7(8)10-11(4)6/h2-3H,1H3,(H2,8,10)

InChI Key

VPNONLHVKHXEIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC(=NN12)N)[N+](=O)[O-]

Origin of Product

United States

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